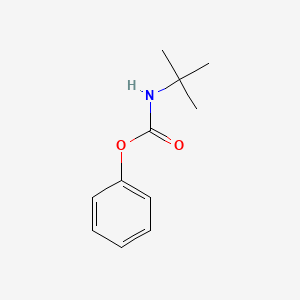
(5-Bromo-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone is a complex organic compound that features a brominated pyridine ring and a piperazine moiety with a hydroxyethyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 5-bromo-pyridine.
Formation of Piperazine Derivative: The piperazine ring is functionalized with a hydroxyethyl group through a nucleophilic substitution reaction using ethylene oxide or 2-chloroethanol.
Coupling Reaction: The brominated pyridine and the hydroxyethyl-piperazine are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially yielding a ketone or aldehyde derivative.
Reduction: The bromine atom on the pyridine ring can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of (5-Bromo-pyridin-2-yl)-(4-(2-oxoethyl)-piperazin-1-yl)-methanone.
Reduction: Formation of (Pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Chemistry:
Ligand Design: Used as a building block for designing ligands in coordination chemistry.
Catalysis: Potential use in the development of novel catalysts for organic transformations.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to known inhibitors.
Receptor Binding: Studied for its ability to bind to certain biological receptors, making it a candidate for drug development.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of (5-Bromo-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone involves its interaction with molecular targets such as enzymes or receptors. The brominated pyridine ring and the hydroxyethyl-piperazine moiety allow for specific binding interactions, which can inhibit enzyme activity or modulate receptor function. The exact pathways depend on the biological context and the specific target being studied.
類似化合物との比較
- (5-Chloro-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone
- (5-Fluoro-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone
- (5-Iodo-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone
Comparison:
- Uniqueness: The presence of the bromine atom in (5-Bromo-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone provides unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is more reactive in substitution reactions, allowing for a wider range of chemical modifications.
- Reactivity: Brominated compounds generally exhibit higher reactivity in nucleophilic substitution reactions compared to their chloro and fluoro counterparts, making this compound a versatile intermediate in organic synthesis.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H16BrN3O2 |
|---|---|
分子量 |
314.18 g/mol |
IUPAC名 |
(5-bromopyridin-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C12H16BrN3O2/c13-10-1-2-11(14-9-10)12(18)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 |
InChIキー |
DYLHLRQIXBOKLA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCO)C(=O)C2=NC=C(C=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5-Dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B8765439.png)

![2,4-Dichloro-8-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B8765450.png)
![6-bromo-N-(cyclohexylmethyl)benzo[d]thiazol-2-amine](/img/structure/B8765455.png)







![Methyl 3-[4-(benzyloxy)phenyl]-2-hydroxypropanoate](/img/structure/B8765507.png)

